molecular formula C13H20N2O2S B1386427 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone CAS No. 4506-87-0

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone

Cat. No. B1386427
CAS RN: 4506-87-0
M. Wt: 268.38 g/mol
InChI Key: YPSBFOKLXSIILA-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone, also known as 2-THP, is an organic compound with a broad range of potential applications. It is a member of the piperazine family, which is a group of cyclic amines with two nitrogen atoms in the ring. 2-THP is a versatile compound that has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of organic compounds, as a catalyst in organic reactions, and as a biochemical and physiological agent.

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of organic compounds, as a catalyst in organic reactions, and as a biochemical and physiological agent. 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has also been used in the study of enzyme inhibition, as well as the study of drug metabolism. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is an organic compound that acts as an agonist at certain receptors in the body. Specifically, it acts as an agonist at the sigma-1 receptor, which is a receptor located in the brain and is involved in a variety of physiological processes. When 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone binds to the sigma-1 receptor, it activates the receptor and triggers a cascade of biochemical and physiological effects.

Biochemical And Physiological Effects

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin. Furthermore, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been shown to decrease the activity of certain enzymes, such as acetylcholinesterase. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Laboratory Experiments
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is its high solubility in water and other organic solvents. This makes it easy to use in a variety of laboratory experiments. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is relatively stable, making it suitable for long-term storage. However, one of the drawbacks of using 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is its high cost. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is a relatively new compound, so there is limited information available on its safety and toxicity.

Future Directions

There are a number of potential future directions for 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone. One potential direction is the development of new synthetic methods for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone. Additionally, further research could be conducted on the biochemical and physiological effects of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone. Furthermore, research could be conducted on the potential therapeutic applications of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone, such as its use as an anti-inflammatory or analgesic agent. Finally, research could be conducted on the potential toxic effects of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone and the development of methods to reduce its toxicity.

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11(13(17)12-3-2-10-18-12)15-6-4-14(5-7-15)8-9-16/h2-3,10-11,16H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSBFOKLXSIILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656475
Record name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone

CAS RN

4506-87-0
Record name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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